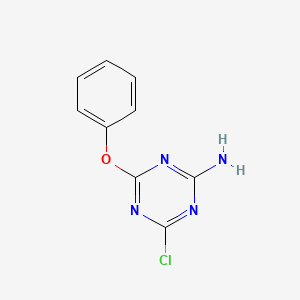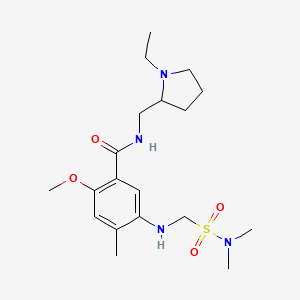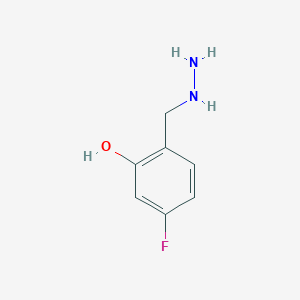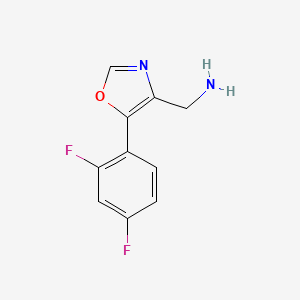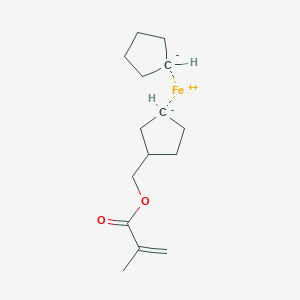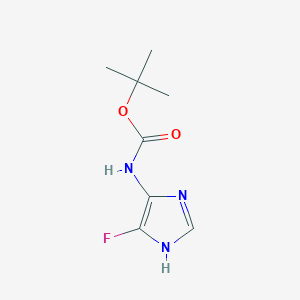
tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. The presence of a fluorine atom adds unique properties to the molecule, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole core.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the tert-butyl group: This step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers
Mecanismo De Acción
The mechanism of action of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The tert-butyl group can provide steric hindrance, influencing the selectivity and specificity of the compound .
Comparación Con Compuestos Similares
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can be compared with other imidazole derivatives such as:
tert-Butyl (1H-imidazol-4-yl)carbamate: Lacks the fluorine atom, resulting in different reactivity and binding properties.
tert-Butyl (5-chloro-1H-imidazol-4-yl)carbamate: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
tert-Butyl (5-bromo-1H-imidazol-4-yl)carbamate:
The uniqueness of this compound lies in the combination of the tert-butyl group and the fluorine atom, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12FN3O2 |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
tert-butyl N-(5-fluoro-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13) |
Clave InChI |
ZRIGANYWEOWTHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(NC=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate](/img/structure/B12819885.png)
![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
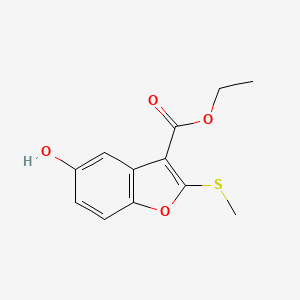
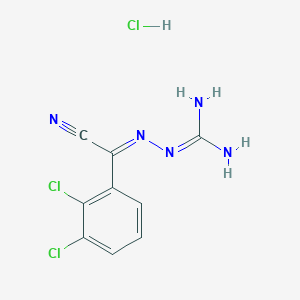
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
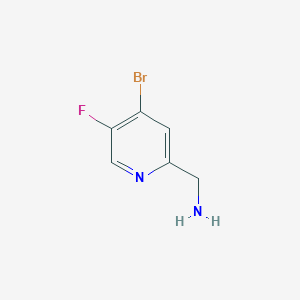
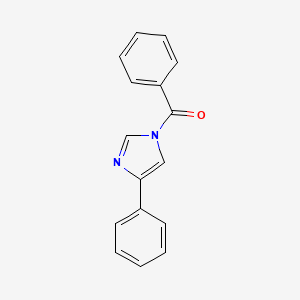
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
